Lenalidomide-acetamido-O-PEG2-C2-amine HCl
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Overview
Description
Lenalidomide-acetamido-O-PEG2-C2-amine HCl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker, which improves its solubility and bioavailability. The addition of the acetamido group further modifies its pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medical and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG2-C2-amine HCl involves several steps:
Starting Material: Lenalidomide is used as the starting material.
PEGylation: The introduction of the PEG2 linker is achieved through a nucleophilic substitution reaction. Lenalidomide is reacted with a PEG2 derivative containing a leaving group (e.g., tosylate or mesylate) under basic conditions.
Acetamidation: The PEGylated lenalidomide is then reacted with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetamido group.
Amine Introduction: The final step involves the introduction of the amine group through a reductive amination reaction, where the acetamido-PEGylated lenalidomide is reacted with an amine source (e.g., ammonia or an amine derivative) in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality Control: Rigorous quality control measures, including HPLC, NMR, and mass spectrometry, are used to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-acetamido-O-PEG2-C2-amine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or PEG linker sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Lenalidomide-acetamido-O-PEG2-C2-amine HCl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein-ligand interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in the development of new drug delivery systems and formulations.
Mechanism of Action
Lenalidomide-acetamido-O-PEG2-C2-amine HCl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines and stimulating T-cell activity.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Direct Cytotoxicity: Induces apoptosis in cancer cells by modulating various signaling pathways.
Protein Degradation: Binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: The base compound, widely used in the treatment of multiple myeloma and other hematological malignancies.
Uniqueness
Lenalidomide-acetamido-O-PEG2-C2-amine HCl stands out due to its improved solubility and bioavailability, which are attributed to the PEG2 linker. The acetamido group further enhances its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O7.ClH/c22-6-7-30-8-9-31-10-11-32-13-19(27)23-16-3-1-2-14-15(16)12-25(21(14)29)17-4-5-18(26)24-20(17)28;/h1-3,17H,4-13,22H2,(H,23,27)(H,24,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMIYVIEXKFXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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